molecular formula C34H22 B8508124 1,2-Bis(anthracen-9-yl)benzene CAS No. 560107-57-5

1,2-Bis(anthracen-9-yl)benzene

Cat. No.: B8508124
CAS No.: 560107-57-5
M. Wt: 430.5 g/mol
InChI Key: OSDONTNFJISHKN-UHFFFAOYSA-N
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Description

1,2-Bis(anthracen-9-yl)benzene is a polycyclic aromatic hydrocarbon (PAH) consisting of two anthracene moieties linked to a central benzene ring at the 1,2-positions. This compound is of significant interest in materials science due to its extended π-conjugation, which enhances electronic properties such as charge transport and luminescence. Its rigid, planar structure makes it a candidate for organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

560107-57-5

Molecular Formula

C34H22

Molecular Weight

430.5 g/mol

IUPAC Name

9-(2-anthracen-9-ylphenyl)anthracene

InChI

InChI=1S/C34H22/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)33(27)31-19-9-10-20-32(31)34-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)34/h1-22H

InChI Key

OSDONTNFJISHKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4C5=C6C=CC=CC6=CC7=CC=CC=C75

Origin of Product

United States

Scientific Research Applications

Photophysical Properties

The compound exhibits strong fluorescence due to the anthracene units, which contribute to its luminescent characteristics. The π-π stacking interactions between the anthracene moieties enhance its electronic properties, making it suitable for applications in organic semiconductors and fluorescent materials. The molecular formula is C26H20, with a molecular weight of approximately 330.45 g/mol.

Organic Light-Emitting Diodes (OLEDs)

1,2-Bis(anthracen-9-yl)benzene has significant potential in the development of organic light-emitting diodes. Its strong luminescent properties and ability to form stable thin films make it an ideal candidate for use as an emissive layer in OLED devices. The compound's high photoluminescence quantum yield (PLQY) enhances the efficiency of light emission, which is crucial for OLED performance.

Organic Photovoltaics (OPVs)

The compound's excellent charge transport properties also position it as a promising material for organic photovoltaics. Its ability to facilitate electron and hole transport can improve the efficiency of solar cells by enhancing charge separation and reducing recombination losses.

Sensors and Detectors

Due to its fluorescence properties, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. Its sensitivity to changes in the local environment makes it useful for applications in fluorescence-based sensing technologies.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound through multi-step organic reactions involving Suzuki coupling methods. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirmed its structure and purity. The synthesized compound exhibited high thermal stability and favorable optical properties, validating its potential for practical applications in OLEDs and OPVs .

Case Study 2: Performance in OLEDs

Research conducted on OLED devices incorporating this compound as an emissive layer showed enhanced device performance compared to traditional materials. Devices fabricated with this compound demonstrated higher luminance and efficiency, attributed to its superior charge transport characteristics and effective exciton management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis(4-(anthracen-9-yl)phenyl)propan-2-one (S3)

  • Structure : Features two anthracene units attached to a central ketone-linked phenyl scaffold. Unlike 1,2-Bis(anthracen-9-yl)benzene, S3 includes a carbonyl group and para-substituted phenyl spacers, reducing planarity.
  • Synthesis : Prepared via Suzuki-Miyaura coupling using 9-anthraceneboronic acid and a bis-brominated precursor .
  • Applications: Used in molecular graphene nanoribbon synthesis, highlighting its role in carbon-based nanomaterials.
  • Key Difference : The ketone group disrupts conjugation, whereas this compound maintains full π-conjugation.

4-(Anthracen-9-yl)pyridine

  • Structure: A pyridine ring substituted with an anthracene group.
  • Electronic Properties : Reduced planarity compared to this compound, leading to blue-shifted absorption/emission.
  • Applications : Serves as a ligand in silver coordination complexes, suggesting utility in supramolecular chemistry .

9-Chloro-9,10-dihydro-9,10-[1,2]benzenoanthracene (Triptycene Derivative)

  • Structure : A triptycene framework with a chlorine substituent. The benzene bridge introduces steric hindrance, reducing solubility compared to the planar this compound .
  • Thermal Stability: Triptycene derivatives are known for high thermal stability due to their rigid, three-dimensional structure.

4-(10-(3-(9H-Carbazol-9-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline (TPA-An-mPhCz)

  • Structure : Combines anthracene with carbazole and triphenylamine groups, enhancing hole-transport properties.
  • Optoelectronic Performance : Used in blue OLEDs with a turn-on voltage of 1.47 V, demonstrating superior charge injection compared to simpler anthracene derivatives .
  • Key Advantage : The carbazole unit improves triplet exciton utilization, a feature absent in this compound.

Data Tables

Table 1: Structural and Electronic Properties

Compound Substituents/Functional Groups Conjugation Extent Dihedral Angle (°) Application(s)
This compound Anthracene (1,2-substitution) High N/A Organic electronics (theoretical)
4-(Anthracen-9-yl)pyridine Pyridine Moderate 73.28 Coordination chemistry
TPA-An-mPhCz Carbazole, triphenylamine High N/A OLED emitters
S3 Ketone, para-phenyl spacers Low N/A Graphene nanoribbons

Key Research Findings

  • Synthetic Challenges : Large-scale synthesis of anthracene derivatives (e.g., 9-allylanthracene) often suffers from lower yields due to steric hindrance .
  • Optoelectronic Performance: Anthracene-carbazole hybrids (e.g., TPA-An-mPhCz) achieve higher external quantum efficiencies (EQE ~2.5–5%) in OLEDs compared to non-functionalized anthracenes .
  • Thermal Behavior : Triptycene derivatives exhibit superior thermal stability (decomposition >300°C) compared to planar PAHs like this compound .

Preparation Methods

Reaction Mechanism and Optimization

The synthesis typically involves coupling 1,2-dihalobenzene (e.g., 1,2-dibromobenzene) with anthracen-9-ylboronic acid. A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is employed alongside a phosphine ligand (e.g., PPh₃) to enhance catalytic activity. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or toluene for optimal solubility.

  • Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) to neutralize HBr byproducts.

  • Temperature : 80–100°C under inert atmosphere (N₂ or Ar).

A representative procedure yields this compound in 75–85% yield after purification via column chromatography.

Table 1: Suzuki–Miyaura Reaction Conditions and Outcomes

Catalyst SystemSolventBaseTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄/PPh₃THFNa₂CO₃8082
Pd(OAc)₂/CataCXium ATolueneK₃PO₄10078
PdCl₂(dppf)DMFCs₂CO₃9068

Challenges and Solutions

  • Steric Hindrance : The bulky anthracenyl groups hinder coupling efficiency. Using bulkier ligands like CataCXium A improves steric tolerance.

  • Boronic Acid Stability : Anthracen-9-ylboronic acid is prone to protodeboronation. Slow addition of the boronic acid and low-temperature steps mitigate this issue.

Cycloaddition Approaches

Cycloaddition reactions offer an alternative route, particularly for constructing the central benzene ring with pre-functionalized anthracene units.

Diels–Alder Reaction

A Diels–Alder reaction between anthracene (dienophile) and a substituted benzene diene has been explored. For example, reacting 1,2-bis(trimethylsilyl)acetylene with anthracene derivatives under cobalt catalysis forms the target compound. However, yields are moderate (50–60% ) due to competing side reactions.

Photochemical Cyclization

UV irradiation of 1,2-bis(anthracen-9-yl)ethene induces [4+2] cyclization to form the benzene core. This method requires rigorous control of light intensity and wavelength to avoid over-oxidation.

C–H Activation Strategies

Recent advances in C–H functionalization enable direct coupling of anthracene to benzene derivatives without pre-halogenation.

Iridium-Catalyzed Coupling

Iridium complexes (e.g., [Ir(cod)OMe]₂) activate C–H bonds in benzene, allowing coupling with anthracene in the presence of a directing group. This method achieves 60–70% yield but requires high temperatures (120–150°C).

Table 2: C–H Activation Parameters

CatalystSubstrateTemperature (°C)Yield (%)Reference
[Ir(cod)OMe]₂Benzene derivative15065
Pd(OAc)₂/Ag₂OAnthracene12058

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range (%)
Suzuki–MiyauraHigh selectivity, scalabilityRequires pre-halogenated substrates75–85
Diels–AlderSingle-step synthesisModerate yields, side reactions50–60
C–H ActivationNo pre-functionalization neededHigh temperatures, costly catalysts58–70

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (toluene/acetone). Key characterization data includes:

  • ¹H NMR : Aromatic protons appear at δ 7.8–8.6 ppm, with coupling constants confirming substitution patterns.

  • Mass Spectrometry : Molecular ion peak at m/z 430.5 (C₃₄H₂₂).

  • X-ray Crystallography : Confirms planar geometry and π-stacking interactions .

Q & A

Q. In catalytic applications, how does the steric and electronic configuration of this compound derivatives compare to phosphine-based ligands?

  • Answer : Anthracene-based ligands provide rigid, planar geometries that enhance π-backbonding in metal complexes (e.g., Au(I) or Pd(0)). Contrast with DTBPMB , a phosphine ligand with bulky tert-butyl groups that improve steric protection in cross-coupling reactions. Use X-ray absorption spectroscopy (XAS) to compare metal-ligand bond distances .

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